molecular formula C9H11NO2 B3037854 3-Amino-2,4-dimethylbenzoic acid CAS No. 64289-45-8

3-Amino-2,4-dimethylbenzoic acid

Cat. No.: B3037854
CAS No.: 64289-45-8
M. Wt: 165.19 g/mol
InChI Key: OXASAUXTASIZPW-UHFFFAOYSA-N
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Description

3-Amino-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, featuring amino and methyl substituents on the benzene ring. This compound is an important intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dye manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzoic acid followed by selective reduction and amination. The process typically starts with the nitration of 2,4-dimethylbenzoic acid using concentrated nitric acid, resulting in the formation of 2,4-dimethyl-3-nitrobenzoic acid. This intermediate is then reduced using a reducing agent such as iron powder or sodium sulfide to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, substituted benzoic acids, and various aromatic compounds with modified functional groups .

Scientific Research Applications

3-Amino-2,4-dimethylbenzoic acid is utilized in numerous scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-amino-2,4-dimethylbenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use, such as enzyme binding sites or cellular pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylbenzoic acid
  • 2,4-Dimethylbenzoic acid
  • 4-(Dimethylamino)benzoic acid

Uniqueness

3-Amino-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies .

Properties

IUPAC Name

3-amino-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASAUXTASIZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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